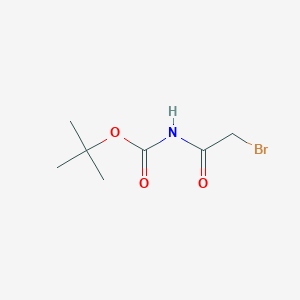

tert-butyl N-(2-bromoacetyl)carbamate

Description

tert-Butyl N-(2-bromoacetyl)carbamate is a brominated carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group and a reactive 2-bromoacetyl moiety. This compound is widely used in organic synthesis as a versatile intermediate, particularly in the preparation of conjugates, pharmaceuticals, and bioactive molecules. The Boc group serves as a protective moiety for amines, while the bromoacetyl group enables alkylation or cross-coupling reactions, making it valuable for constructing complex architectures .

Properties

IUPAC Name |

tert-butyl N-(2-bromoacetyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBOUPWSAWJWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96394-42-2 | |

| Record name | tert-butyl N-(2-bromoacetyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-butyl N-(2-bromoacetyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with bromoacetyl bromide in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-bromoacetyl)carbamate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

Major Products Formed:

Nucleophilic substitution: The major products are the corresponding substituted carbamates.

Hydrolysis: The major products are the corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry: tert-butyl N-(2-bromoacetyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active compounds and pharmaceuticals .

Biology: In biological research, this compound is used to modify proteins and peptides. It can be used to introduce bromoacetyl groups into biomolecules, which can then undergo further functionalization .

Medicine: It can be used to synthesize novel drug candidates with improved pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromoacetyl)carbamate involves the reactivity of the bromoacetyl group. The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new chemical bonds . The carbamate moiety can also undergo hydrolysis, releasing the corresponding amine and carbon dioxide . These reactions enable the compound to modify biomolecules and participate in various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and functional groups of tert-butyl N-(2-bromoacetyl)carbamate and related compounds:

Key Observations:

- Reactivity : The bromoacetyl group in the target compound facilitates nucleophilic substitution, enabling alkylation of amines or thiols. In contrast, bromoaryl derivatives (e.g., ) are more suited for cross-coupling reactions like Suzuki or Heck.

- Applications : Bromoacetyl derivatives are used in bioconjugation (e.g., siderophore-drug conjugates ), while bromoaryl carbamates are employed in catalytic coupling to build aromatic systems.

This compound:

- Synthesis: Reacting tert-butyl N-(2-aminoethyl)carbamate with 2-bromoacetyl bromide in dichloromethane (DCM) under basic conditions (K₂CO₃) .

- Yield: Not explicitly reported in evidence, but analogous reactions yield solids (e.g., compound 36: white solid ).

Comparative Syntheses:

- tert-Butyl (2-bromobenzyl)carbamate : Synthesized via Boc protection of 2-bromobenzylamine.

- tert-Butyl N-{2-[(4-chlorophenyl)amino]ethyl}carbamate : Prepared via reductive amination of N-Boc-2-aminoacetaldehyde with 4-chloroaniline.

Reaction Conditions:

- Bromoacetyl derivatives require mild bases (K₂CO₃) and polar aprotic solvents (DCM, ACN).

- Bromoaryl carbamates often involve palladium catalysts (e.g., Pd(dba)₂) for subsequent coupling steps .

Stability and Handling

- Bromoacetyl Derivatives : Light- and moisture-sensitive due to reactive bromine; require storage at –20°C.

- Bromoaryl Carbamates : More stable but may require inert atmospheres for coupling reactions .

Biological Activity

Tert-butyl N-(2-bromoacetyl)carbamate is an organic compound characterized by its carbamate functional group linked to a brominated aromatic ring with an acetyl moiety. This structural complexity suggests potential for diverse chemical reactivity and applications, particularly in medicinal chemistry. Despite limited specific studies on its biological activity, preliminary findings indicate interactions with critical biochemical pathways, particularly those related to neurodegenerative diseases.

Chemical Structure and Properties

- Molecular Formula : C13H16BrNO3

- Functional Groups : Carbamate, bromoacetyl, and aromatic ring.

- Structural Complexity : Contains 34 bonds, indicating potential for various chemical interactions.

Biological Activity Overview

Research indicates that this compound has shown potential in several biological contexts:

-

Enzyme Inhibition :

- It has been noted to inhibit β-secretase 1 , an enzyme implicated in the pathogenesis of Alzheimer's disease, and acetylcholinesterase , which is crucial for neurotransmission.

- The compound may influence inflammatory pathways by increasing levels of tumor necrosis factor-alpha (TNF-α) in certain cellular environments.

-

Potential Applications :

- Its unique combination of functional groups suggests utility in drug development targeting neurodegenerative diseases and inflammatory conditions.

- Interaction studies suggest it acts as an intermediate in various biochemical pathways, influencing enzyme activity and cellular signaling.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tert-Butyl (3-(bromomethyl)phenyl)carbamate | 1.00 | Different bromination position |

| Tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 0.83 | Hydroxymethyl group instead of bromoacetyl |

| N-Boc-2-(4-Aminophenyl)ethanol | 0.83 | Contains an amino group |

| Tert-Butyl (4-bromo-2-methylphenyl)carbamate | 0.82 | Methyl substitution on the phenol ring |

| Tert-Butyl 3-(bromomethyl)benzylcarbamate | 0.82 | Benzyl structure with bromomethyl substitution |

The distinct reactivity of this compound is attributed to its specific bromoacetyl moiety, which differentiates it from similar compounds.

Case Studies and Research Findings

Although detailed case studies specifically focusing on this compound are scarce, some relevant findings include:

- In Vitro Studies : Initial studies have indicated that this compound can modulate enzyme activity related to neurodegenerative diseases. For instance, its inhibition of acetylcholinesterase suggests a potential role in enhancing cholinergic signaling.

- Inflammatory Response : Research has shown that the compound can elevate TNF-α levels, indicating a possible pro-inflammatory effect that could be relevant in conditions like rheumatoid arthritis or other inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.